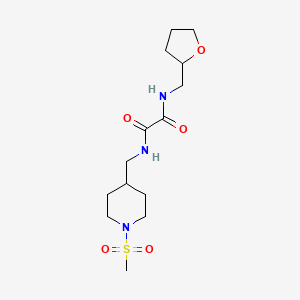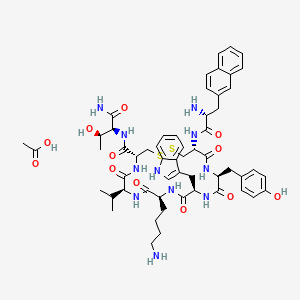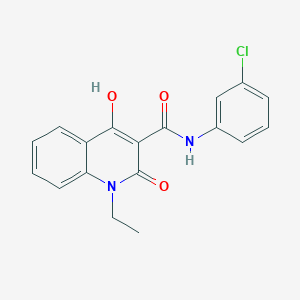![molecular formula C19H25FN2O2 B2591056 N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361886-35-1](/img/structure/B2591056.png)
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as FL-APB, is a synthetic compound that belongs to the family of designer drugs. It is a potent and selective agonist of the dopamine D2 receptor, which plays a crucial role in regulating the brain's reward and pleasure centers. FL-APB has been studied extensively in recent years due to its potential applications in scientific research.
Mechanism Of Action
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a partial agonist of the dopamine D2 receptor, which means that it binds to the receptor and activates it to a lesser extent than the endogenous ligand dopamine. When N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide binds to the dopamine D2 receptor, it causes a series of downstream signaling events that ultimately lead to the activation of intracellular pathways involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including the activation of dopamine receptors, the inhibition of dopamine reuptake, and the modulation of intracellular signaling pathways. N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to increase locomotor activity and reduce anxiety in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine receptor activation with a high degree of specificity. However, one of the limitations of using N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, including the investigation of its effects on other dopamine receptor subtypes, the development of more selective and potent analogs, and the study of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide on the brain and behavior.
Synthesis Methods
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the preparation of 4-fluorophenylbutan-2-amine, which is then reacted with acryloyl chloride to form 4-fluorophenylbut-2-enylamine. The final step involves the reaction of 4-fluorophenylbut-2-enylamine with piperidine-4-carboxylic acid to form N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide.
Scientific Research Applications
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been used in several scientific studies to investigate the role of dopamine receptors in various physiological and behavioral processes. It has been shown to be a potent and selective agonist of the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and addiction. N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has also been used to study the effects of dopamine receptor activation on sleep, locomotor activity, and anxiety.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-3-17(13-14-5-7-16(20)8-6-14)21-19(24)15-9-11-22(12-10-15)18(23)4-2/h4-8,15,17H,2-3,9-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJJHGKLNXJOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)

![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)

![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)